molecular formula C28H40O9 B595044 Scutebata E CAS No. 1207181-61-0

Scutebata E

Katalognummer: B595044
CAS-Nummer: 1207181-61-0
Molekulargewicht: 520.619
InChI-Schlüssel: HGPSPRNFABBWFI-URBRYQCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Scutebata E is typically extracted from Scutellaria barbata using solvent extraction or column chromatography. The process involves breaking and crushing the plant material, followed by extraction with an organic solvent such as ethanol or ether

Analyse Chemischer Reaktionen

Scutebata E undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Scutebata E is unique among neo-clerodane diterpenoids due to its specific structure and weak cytotoxic activity. Similar compounds include:

These compounds share structural similarities but differ in their cytotoxic potency and specific biological activities.

Biologische Aktivität

Scutebata E is a neoclerodane diterpenoid compound isolated from Scutellaria barbata, which has garnered attention for its potential biological activity, particularly in the context of cancer research. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Target of Action
this compound primarily targets cancer cells, inducing apoptosis through specific biochemical pathways. Its mechanism involves the release of inhibitors of apoptosis proteins (IAPs), which are crucial for cell death evasion in cancer cells.

Mode of Action
The compound exhibits a dose-dependent effect on apoptosis, meaning that higher concentrations lead to increased cell death in targeted cancer cells. This characteristic is vital for its potential application as an anti-cancer agent.

Cytotoxic Activity
Research indicates that this compound has weak cytotoxic effects across various cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:

Cell LineIC50 Value (μM)
LoVo61.23
MCF-7>100
SMMC-7721>100
HCT-116>100

These values suggest that while this compound can induce apoptosis, its effectiveness varies significantly among different cancer cell types .

Cellular Effects

This compound influences cellular functions by affecting signaling pathways and gene expression related to apoptosis. Laboratory studies have shown that the compound can alter cellular metabolism, although detailed long-term effects remain under investigation.

Research Applications

This compound is being explored for various scientific applications:

  • Chemistry : It serves as a model for studying neo-clerodane diterpenoids and their chemical properties.
  • Biology : Investigations focus on its cytotoxic effects on multiple cancer cell lines.
  • Medicine : The compound is under review for its potential as an anti-cancer therapeutic due to its ability to induce apoptosis selectively in tumor cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

  • Tumor Selectivity : In research involving scutebarbatine A, a related compound, it was found to induce a significant increase in apoptosis in cancerous Caco-2 cells compared to normal colonic epithelial cells (HCoEpiC). Specifically, scutebarbatine A at 60 µM resulted in a three-fold increase in apoptotic cells after 24 hours .
  • Comparative Analysis : A study comparing the effects of this compound with other known cytotoxic agents revealed that while it possesses some cytotoxic properties, its selectivity and potency are lower than those of more established chemotherapeutic agents. This highlights the need for further optimization and study to enhance its therapeutic potential .
  • Pharmacokinetics and Stability : Limited data exists regarding the pharmacokinetics and long-term stability of this compound in biological systems. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.

Eigenschaften

IUPAC Name

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPSPRNFABBWFI-URBRYQCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the cytotoxic effects of Scutebata E, and against which cell lines were they observed?

A1: The study found that this compound exhibited weak cytotoxicity against K562 cell lines (a human immortalized myelogenous leukemia line) with an IC50 value ranging from 35.11 to 42.73 μM. [] It's important to note that this study only evaluated cytotoxicity in vitro, and further research is needed to understand its potential effects in vivo.

Q2: Is there information available on the structure of this compound?

A2: While the study doesn't provide the specific spectroscopic data for this compound, it mentions that its structure was elucidated by comparison with previously reported data. [] To obtain the molecular formula, weight, and detailed spectroscopic data, it's recommended to refer to the original research publications cited in the paper.

Q3: Are there any known resistance mechanisms associated with this compound's cytotoxic activity?

A3: The research paper focuses primarily on the isolation and initial in vitro cytotoxicity screening of this compound. [] It doesn't delve into resistance mechanisms or compare its activity to other compounds. Further research is needed to investigate potential resistance mechanisms, cross-resistance patterns, and the relationship of this compound to other compounds or drug classes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.